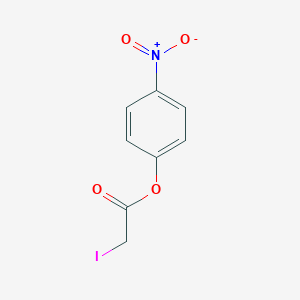

p-Nitrophenyl iodoacetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-nitrophenyl) 2-iodoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERXSZLDSOPHJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067604 |

Source

|

| Record name | Acetic acid, iodo-, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31252-85-4 |

Source

|

| Record name | p-Nitrophenyl iodoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31252-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl iodoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031252854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-iodo-, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, iodo-, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl iodoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Harnessing the Dual Reactivity of p-Nitrophenyl Iodoacetate for Cysteine-Centric Proteomics and Drug Discovery

An In-Depth Technical Guide:

This guide provides a comprehensive exploration of p-Nitrophenyl iodoacetate (pNPIA), a specialized reagent for the covalent modification of cysteine residues. We will delve into its unique reaction mechanism, kinetic properties, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating systems, ensuring robust and reproducible results.

Introduction: The Strategic Advantage of p-Nitrophenyl Iodoacetate

In the landscape of protein bioconjugation, cysteine stands out as a prime target for chemical modification. Its thiol group is the most nucleophilic amino acid side chain at physiological pH, enabling selective targeting with electrophilic reagents.[1][2] While reagents like iodoacetamide (IAM) and maleimides are workhorses for cysteine alkylation, p-Nitrophenyl iodoacetate (pNPIA) offers a distinct set of advantages rooted in its chemical structure.[3][4]

pNPIA is characterized by two key functional components:

-

An iodoacetate moiety, a classic electrophile for targeting cysteine thiols.

-

A p-nitrophenyl ester , which acts as an excellent leaving group and a chromogenic reporter.

This dual-functionality allows pNPIA to act as an acylating agent that not only modifies the target cysteine but also enables real-time kinetic monitoring of the reaction through the release of p-nitrophenol.[5][6] This guide will dissect the nuances of this reactivity and provide the technical foundation for its successful application.

The Reaction Mechanism: Acylation, Not Alkylation

A common misconception is to equate pNPIA with simple alkylating agents like iodoacetamide. The primary reaction pathway with a cysteine thiol is, in fact, a nucleophilic acyl substitution.

The process unfolds as follows:

-

Deprotonation: The reaction is initiated by the deprotonated form of the cysteine side chain, the thiolate anion (-S⁻). The population of this highly nucleophilic species is pH-dependent, making reaction efficiency contingent on maintaining a pH above the cysteine's pKa (typically ~8.5).[1][7]

-

Nucleophilic Attack: The thiolate anion attacks the electrophilic carbonyl carbon of the pNPIA ester.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Acyl Transfer: The intermediate collapses, resulting in the transfer of the iodoacetyl group to the cysteine sulfur, forming a stable thioester bond. The p-nitrophenolate anion is released as a leaving group.

The key takeaway is that pNPIA acylates the cysteine residue, attaching an iodoacetyl moiety. This attached moiety (-CO-CH₂-I) is itself a reactive alkylating agent, opening possibilities for subsequent, more complex experimental designs such as cross-linking, though this is beyond the scope of its primary application.

Caption: Mechanism of cysteine acylation by pNPIA.

Reaction Kinetics and Specificity

Kinetic Profile

A significant advantage of pNPIA is the ability to monitor the reaction progress in real time. The p-nitrophenolate leaving group has a distinct absorbance maximum around 400-405 nm. By tracking the increase in absorbance at this wavelength, one can directly measure the rate of cysteine modification, which is invaluable for kinetic studies of enzymes or for optimizing labeling conditions.[8]

Reaction Specificity and Control

While pNPIA is highly reactive towards cysteine thiols, careful control of reaction conditions is paramount to ensure specificity.

-

pH Control: Maintaining a slightly alkaline pH (7.5–8.5) is a critical balancing act. It promotes the formation of the reactive thiolate anion but can also increase the nucleophilicity of other residues if the pH is too high.[9]

-

Stoichiometry: Using the lowest effective molar excess of pNPIA minimizes off-target modifications. A 10-fold molar excess over reducible cysteines is a common starting point.[9]

-

Potential Side Reactions: At higher pH or concentrations, pNPIA can react with other nucleophilic amino acid side chains.[5][9] The order of reactivity is generally Cysteine >> Lysine (ε-amino group) > Histidine (imidazole) > N-terminus (α-amino group). Thioethers (methionine) and carboxylates (aspartate, glutamate) are less reactive.[9]

| Parameter | Recommended Condition | Rationale & Causality |

| pH | 7.5 - 8.5 | Balances efficient cysteine thiolate formation with minimizing off-target reactions at other nucleophilic sites (e.g., lysine).[9] |

| Temperature | Room Temperature (20-25°C) | Provides a sufficient rate of reaction without promoting protein denaturation or significant reagent hydrolysis. |

| Molar Excess | 5x - 20x over Cysteine | Ensures complete modification of accessible thiols while minimizing non-specific labeling. The optimal ratio must be determined empirically.[9] |

| Incubation Time | 30 - 60 minutes | Typically sufficient for complete reaction. Progress can be monitored by absorbance at 405 nm or confirmed by mass spectrometry. |

| Light | Protect from light | Iodo-containing reagents are often light-sensitive and can degrade, reducing their efficacy.[9] |

Table 1: Recommended Reaction Conditions for Cysteine Modification with pNPIA.

Experimental Protocols

This section provides a validated, step-by-step workflow for the modification of a purified protein with pNPIA, followed by characterization using mass spectrometry.

Caption: Experimental workflow for protein modification with pNPIA.

Protocol 1: Cysteine Labeling for Mass Spectrometry

A. Reagent Preparation

-

Reduction Buffer: Prepare a solution of 5 mM Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer such as 100 mM ammonium bicarbonate, pH 8.0. TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a free thiol that would compete with the protein for pNPIA.[9]

-

pNPIA Stock Solution: pNPIA is not stable in aqueous solutions. Immediately before use, prepare a 100 mM stock solution in an anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[9]

B. Protein Reduction and Preparation

-

Dissolve the protein of interest to a concentration of 1-5 mg/mL in the Reduction Buffer.

-

Incubate the solution at 55°C for 1 hour to ensure complete reduction of all disulfide bonds.[9]

-

Crucial Step: Remove the excess TCEP. This is essential to prevent it from reacting with the pNPIA. Use a desalting column (size-exclusion chromatography) equilibrated with a reaction buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0).

C. Acylation Reaction

-

Determine the molar concentration of cysteine in your protein solution.

-

Add the pNPIA stock solution to the protein solution to achieve a final 10-fold molar excess of pNPIA over cysteine residues. Add the reagent dropwise while gently vortexing to prevent protein precipitation.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

D. Quenching and Sample Cleanup

-

Quench any unreacted pNPIA by adding DTT to a final concentration of 20 mM.

-

To prepare the sample for mass spectrometry, remove the excess reagent and byproducts. This can be achieved by acetone precipitation, dialysis, or another buffer exchange using a desalting column.[9]

Analytical Characterization of the Modification

Validating the covalent modification is a critical final step.

Mass Spectrometry (MS)

MS is the definitive method for confirming and locating the modification.

-

Mass Shift: The covalent attachment of the iodoacetyl group (-CO-CH₂-I) to a cysteine residue results in a specific mass increase of 168.94 Da . An intact protein mass analysis can confirm the number of modifications per protein molecule.

-

Peptide Mapping: To identify the specific cysteine(s) that have been modified, the protein is proteolytically digested (e.g., with trypsin). The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] The fragmentation pattern in the MS/MS spectrum of a modified peptide will unambiguously pinpoint the site of modification.

| Analytical Technique | Information Gained | Key Considerations |

| Spectrophotometry (A₄₀₅) | Real-time reaction kinetics; stoichiometry of labeling. | Requires accurate extinction coefficient for p-nitrophenol at the reaction pH. |

| Intact Protein MS | Confirms covalent modification; determines the number of labels per protein. | Mass shift is +168.94 Da per modified cysteine. |

| Peptide Mapping (LC-MS/MS) | Unambiguously identifies the specific cysteine residue(s) modified. | The gold standard for site-specific validation. Requires proteolytic digestion.[10] |

Table 2: Analytical Techniques for Characterizing pNPIA-Modified Proteins.

Applications in Research and Development

The unique properties of pNPIA make it a valuable tool in several advanced applications:

-

Enzyme Mechanism and Inhibition Studies: The ability to monitor kinetics makes pNPIA ideal for studying the reactivity of active site cysteines. It can be used to titrate accessible thiols or to act as a covalent inhibitor for mechanistic studies.[6][11]

-

Covalent Drug Discovery: pNPIA serves as a scaffold or a screening tool in the development of targeted covalent inhibitors, which are an increasingly important class of therapeutics.[11][12] By attaching a reactive iodoacetyl group, it can help identify proteins that are "ligandable" at a specific cysteine.[13]

-

Chemical Proteomics: In activity-based protein profiling (ABPP), pNPIA can be used to globally map the reactivity of cysteine residues across the proteome, providing insights into their functional state under different cellular conditions.[1][14][15]

By understanding the underlying chemistry and meticulously controlling the experimental parameters, researchers can effectively leverage pNPIA to gain deep insights into protein structure, function, and regulation.

References

-

Lin, S., et al. (2022). Fast Cysteine Bioconjugation Chemistry. PMC. [Link]

-

Jeter, C., et al. (2026). Mass Spectrometry of Protein Post-Translational Modifications Protocol. Protocol Exchange. [Link]

-

Vinogradova, D.S., et al. (2020). Global profiling of phosphorylation-dependent changes in cysteine reactivity. PMC. [Link]

-

University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. UWPR. [Link]

-

Ho, Y., et al. (2017). Chromatographic separation and mass spectrometric analysis of N-acetyl-l-cysteine-protected palladium nanoparticles. Analytical Methods. [Link]

-

Naccarato, V., et al. (2022). Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. MDPI. [Link]

-

Pharmaffiliates. p-Nitrophenyl Iodoacetate. [Link]

-

Witte, M.D., et al. (2015). Site-specific protein modification using immobilized sortase in batch and continuous-flow systems. MIT Open Access Articles. [Link]

-

Ogilvie, J.W., et al. (1964). A KINETIC STUDY OF THE REACTION OF THIOLS WITH P-NITROPHENYL ACETATE. PubMed. [Link]

-

Fages, F., et al. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. PMC. [Link]

-

Xu, Y., et al. (2025). Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. PMC. [Link]

-

An, Y., et al. (2011). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. PMC. [Link]

-

McDonagh, B., et al. (2014). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. [Link]

-

Schopfer, F.J., et al. (2018). Characterization of N-Acetyl Cysteine Adducts with Exogenous and Neutrophil-Derived 2-Chlorofatty Aldehyde. PMC. [Link]

-

Kallifidas, D., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal. [Link]

-

Hoch, D.G., et al. (2016). Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA. [Link]

-

Tuley, A., & Fast, W. (2018). Covalent inhibitors: a rational approach to drug discovery. RSC Publishing. [Link]

-

Tiku, V., & Jain, C. (2020). Profiling the landscape of cysteine posttranslational modifications in brain aging and neurodegeneration. PMC. [Link]

-

Bárcena, C., et al. (2024). Cysteine Is the Only Universally Affected and Disfavored Proteomic Amino Acid under Oxidative Conditions in Animals. MDPI. [Link]

-

Singh, J., et al. (2021). Recent advances in the development of covalent inhibitors. PMC. [Link]

-

Wikipedia. Iodoacetamide. [Link]

-

Zeinab, S., et al. (2016). Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. PMC. [Link]

-

Ward, C.C., et al. (2021). Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells. NIH. [Link]

-

G-Biosciences. OneQuant™ Iodoacetamide. [Link]

-

Squier, T.C., & Bigelow, D.J. (2009). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews. [Link]

-

Deng, Z., et al. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PMC. [Link]

-

Johnson, K.A., et al. (2012). Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach. NIH. [Link]

-

Parker, C.G., & Pratt, M.R. (2015). Click Chemistry in Proteomic Investigations. PMC. [Link]

-

Gonzalez-Gutierrez, G., et al. (2020). and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites. PubMed Central. [Link]

-

Chen, Y., et al. (2016). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. ResearchGate. [Link]

Sources

- 1. Global profiling of phosphorylation-dependent changes in cysteine reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 5. CAS 31252-85-4: p-Nitrophenyl iodoacetate | CymitQuimica [cymitquimica.com]

- 6. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A KINETIC STUDY OF THE REACTION OF THIOLS WITH P-NITROPHENYL ACETATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Mass Spectrometry of Protein Post-Translational Modifications Protocol [protocols.io]

- 11. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chimia.ch [chimia.ch]

- 15. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

understanding p-Nitrophenyl iodoacetate electrophilicity

An In-Depth Technical Guide to the Electrophilicity and Application of p-Nitrophenyl Iodoacetate (pNPIA)

This guide provides a comprehensive technical overview of p-Nitrophenyl iodoacetate (pNPIA), a sulfhydryl-reactive compound, designed for researchers, scientists, and drug development professionals. We will delve into the unique chemical architecture of pNPIA that governs its electrophilicity, explore its mechanistic interactions with biological nucleophiles, and provide field-proven protocols for its application in protein modification and analysis.

The Molecular Architecture of Reactivity

p-Nitrophenyl iodoacetate (also known as 4-Nitrophenyl 2-iodoacetate or NPIA) is an organic compound featuring two key functional components that dictate its reactivity: an iodoacetate moiety and a p-nitrophenyl ester group[1]. Its utility as a biochemical tool stems directly from the synergistic interplay of these two groups.

-

The Iodoacetyl Group: This is the primary electrophilic warhead of the molecule. The carbon atom bonded to the iodine is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of both the adjacent carbonyl group and the iodine atom itself. This functional group is well-established as an alkylating agent that readily reacts with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins[2][3].

-

The p-Nitrophenyl Group: This is not merely a passive component; it is an excellent leaving group. The presence of the electron-withdrawing nitro group (-NO₂) para to the ester linkage significantly stabilizes the resulting p-nitrophenolate anion through resonance[4]. This stabilization lowers the activation energy required for nucleophilic substitution, making the acyl carbon highly electrophilic and facilitating the reaction. Upon its release, the deprotonated p-nitrophenolate ion imparts a distinct yellow color in solutions with a pH above ~7, providing a convenient spectrophotometric handle to monitor reaction kinetics[5][6][7].

The combination of a potent alkylating agent and an excellent leaving group makes pNPIA a bifunctional reagent capable of acylating nucleophiles, with a strong preference for cysteine thiols[8].

Table 1: Physicochemical Properties of p-Nitrophenyl iodoacetate

| Property | Value | Source |

| CAS Number | 31252-85-4 | [1][8][9] |

| Molecular Formula | C₈H₆INO₄ | [1][8] |

| Molecular Weight | 307.04 g/mol | [1][9] |

| Appearance | Yellow crystalline solid | [1] |

| Common Synonyms | NPIA, 4-Nitrophenyl 2-iodoacetate | [1] |

| Primary Reactivity | Sulfhydryl-reactive alkylating agent | [8] |

Mechanism of Action: Cysteine Alkylation

The primary application of pNPIA in biochemical contexts is the covalent modification of cysteine residues within proteins and peptides. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

Causality of pH Dependence: For the reaction to proceed efficiently, the cysteine residue's thiol group (-SH) must be in its deprotonated, thiolate anion form (-S⁻). The thiolate is a significantly stronger nucleophile than the protonated thiol[10]. Since the pKa of a typical cysteine thiol is around 8.7, performing the alkylation reaction at a slightly alkaline pH (typically 7.5-8.5) ensures a sufficient concentration of the reactive thiolate species, thereby accelerating the reaction rate.

The workflow below illustrates the SN2 reaction mechanism.

Caption: SN2 reaction of pNPIA with a cysteine thiolate.

This reaction is effectively irreversible and results in the formation of a stable thioether bond, creating an S-carboxymethylcysteine derivative[11]. This covalent modification is invaluable for several applications, including:

-

Enzyme Inhibition: Irreversibly blocking active site cysteines to study enzyme function[2][12].

-

Peptide Mapping: Modifying cysteines to prevent disulfide bond formation, which simplifies protein digestion and subsequent mass spectrometry analysis[2][13].

-

Quantitative Proteomics: Using isotopically labeled analogues to profile cysteine reactivity across different proteomes[3].

Experimental Protocol: Protein Alkylation with pNPIA

This protocol provides a self-validating workflow for the alkylation of cysteine residues in a purified protein sample. The release of p-nitrophenol serves as a built-in visual and spectrophotometric indicator of reaction progress.

A. Rationale and Preparation

Trustworthiness through Preparation: The success of the alkylation reaction hinges on proper sample preparation. Disulfide bonds within the protein must first be reduced to expose free thiol groups. Furthermore, reagents must be freshly prepared, as iodoacetamide and its derivatives can degrade in solution, especially when exposed to light.

-

Protein Preparation:

-

Dissolve the protein of interest in a denaturing buffer (e.g., 6 M Guanidine-HCl or 8 M Urea) to ensure all cysteine residues are accessible[14]. The buffer should be at a pH between 7.5 and 8.5 (e.g., 100 mM Tris-HCl or HEPES).

-

-

Reduction of Disulfides:

-

pNPIA Solution Preparation:

-

Immediately before use, prepare a 100 mM stock solution of pNPIA in a water-miscible organic solvent like Dimethylformamide (DMF) or Acetonitrile. Note: pNPIA is sensitive to moisture[1].

-

B. Alkylation Reaction

-

Initiation: Add the pNPIA stock solution to the reduced protein sample to achieve a final concentration typically 2- to 10-fold molar excess over the reducing agent used. A common final concentration is 15-25 mM.

-

Incubation: Incubate the reaction mixture for 45-60 minutes at room temperature in the dark to prevent light-induced degradation of the reagent[17].

-

Monitoring (Self-Validation): As the reaction proceeds, the solution will develop a yellow color due to the release of the p-nitrophenolate anion. The absorbance can be monitored at 400-410 nm to track the reaction kinetics in real-time[5][7][18].

C. Quenching and Downstream Processing

Expert Insight: It is critical to quench the reaction to stop further modification and prevent non-specific alkylation of other nucleophilic residues (e.g., histidine, lysine) by any remaining pNPIA.

-

Quenching: Add a low molecular weight thiol, such as DTT or 2-mercaptoethanol, to a final concentration of at least 50 mM to consume any excess pNPIA.

-

Sample Cleanup: Remove excess reagents and byproducts by dialysis, buffer exchange chromatography (e.g., gel filtration), or protein precipitation[14].

-

Verification: Successful alkylation can be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the carboxymethyl group (58 Da) to each modified cysteine residue[14].

The following diagram outlines the complete experimental workflow.

Caption: Standard workflow for protein reduction and alkylation.

Kinetic Analysis

The chromogenic nature of the p-nitrophenol leaving group provides a powerful tool for studying reaction kinetics[18]. By monitoring the increase in absorbance at ~410 nm, one can determine pseudo-first-order rate constants (kobs) under conditions where the concentration of the protein's thiol groups is limiting.

The rate of p-nitrophenolate formation can be measured using a UV-Vis spectrophotometer, and kinetic parameters can be extracted from the resulting absorbance vs. time plots[18][19][20]. This allows for the quantitative comparison of cysteine reactivity under different conditions (e.g., in different protein conformational states or in the presence of inhibitors).

Table 2: Comparison of Common Alkylating Agents

| Reagent | Reactive Group | Leaving Group | Byproduct Monitored? | Notes |

| p-Nitrophenyl iodoacetate (pNPIA) | Iodoacetyl | p-Nitrophenolate | Yes (A₄₁₀) | Provides real-time kinetic data; bifunctional acylating/alkylating potential. |

| Iodoacetamide | Iodoacetyl | Iodide | No | Neutral modification, does not change protein charge. Very common in proteomics[2]. |

| Iodoacetic Acid | Iodoacetyl | Iodide | No | Introduces a negative charge (carboxymethyl group) upon modification[11]. |

Conclusion

p-Nitrophenyl iodoacetate is a highly effective reagent for the targeted modification of cysteine residues. Its enhanced electrophilicity, driven by the excellent p-nitrophenyl leaving group, ensures efficient and irreversible alkylation. The unique feature of this reagent is its ability to provide a direct, real-time spectrophotometric readout of the reaction progress, embodying a self-validating system for researchers. By understanding the underlying chemical principles and adhering to robust experimental protocols, scientists in basic research and drug development can confidently leverage pNPIA to probe protein structure, function, and reactivity.

References

-

Walker, J.M. (2005). Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. In: The Proteomics Protocols Handbook. Humana Press. [Link]

-

Wikipedia. Iodoacetamide. [Link]

-

Shapiro, A.B. (2016). Answer to "Would iodoacetamide within the cell lysis buffer alkylate the cysteine residues on the peptide of interest?". ResearchGate. [Link]

-

Abo, M., et al. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. ACS Chemical Biology. [Link]

-

Carroll, K.S., et al. (2007). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry. [Link]

-

Christenson, J.K., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal. [Link]

-

Christenson, J.K., et al. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. ResearchGate. [Link]

-

Fiveable. p-Nitrophenol Definition - Organic Chemistry Key Term. [Link]

-

Applied Photophysics. Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. [Link]

-

Um, I.H., et al. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate. Bulletin of the Korean Chemical Society. [Link]

-

MP Biomedicals. P-NITROPHENYL ACETATE--N/H. [Link]

-

Wikipedia. 4-Nitrophenol. [Link]

-

Christenson, J.K., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. National Library of Medicine. [Link]

-

Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

-

IRE Journals. (2025). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. [Link]

-

Pharmaffiliates. p-Nitrophenyl Iodoacetate | CAS No : 31252-85-4. [Link]

-

Faller, L. & Sturtevant, J.M. (1966). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. ResearchGate. [Link]

-

University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]

-

Abuin, E., et al. (2007). Kinetics of P-Nitrophenyl Acetate Hydrolysis Catalyzed by Mucor Javanicus Lipase in AOT Reverse Micellar Solutions Formulated in Different Organic Solvents. Journal of Solution Chemistry. [Link]

-

Peak Proteins. REDUCTION AND ALKYLATION OF CYSTEINES. [Link]

-

Sandoval, G., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. ResearchGate. [Link]

-

University of Iowa Proteomics Facility. Procedure for Reduction and Alkylation. [Link]

-

G-Biosciences. FOCUS™ Protein Reduction-Alkylation. [Link]

-

Hoshi, K., et al. (2016). Pain-related sensory innervation in monoiodoacetate-induced osteoarthritis in rat knees that gradually develops neuronal injury in addition to inflammatory pain. BMC Musculoskeletal Disorders. [Link]

-

Horváth, Á., et al. (2016). Monosodium iodoacetate-induced inflammation and joint pain are reduced in TRPA1 deficient mice--potential role of TRPA1 in osteoarthritis. Osteoarthritis and Cartilage. [Link]

-

Sousa-Valente, J., et al. (2018). The Pharmacology of Pain Associated With the Monoiodoacetate Model of Osteoarthritis. Frontiers in Pharmacology. [Link]

-

Kim, J.H., et al. (2020). Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model. PLOS ONE. [Link]

-

Ko, Y.J., et al. (2021). Anti-inflammatory activity of palmitoylethanolamide ameliorates osteoarthritis induced by monosodium iodoacetate in Sprague–Dawley rats. Inflammopharmacology. [Link]

Sources

- 1. CAS 31252-85-4: p-Nitrophenyl iodoacetate | CymitQuimica [cymitquimica.com]

- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 3. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 6. emerginginvestigators.org [emerginginvestigators.org]

- 7. researchgate.net [researchgate.net]

- 8. p-Nitrophenyl Iodoacetate | CAS 31252-85-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]

- 12. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. proteomics.medicine.uiowa.edu [proteomics.medicine.uiowa.edu]

- 18. irejournals.com [irejournals.com]

- 19. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 20. utoronto.scholaris.ca [utoronto.scholaris.ca]

An In-depth Technical Guide to p-Nitrophenyl Iodoacetate: From Discovery to Modern Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Moieties – The Genesis of a Versatile Research Tool

The precise moment of the first synthesis of p-Nitrophenyl iodoacetate (p-NPIA) is not prominently documented in the annals of chemical literature. Its emergence is intrinsically linked to the broader development of bifunctional reagents and affinity labeling techniques in the mid-20th century. This era saw an explosion in the exploration of protein structure and function, with chemists seeking innovative ways to probe the intricate machinery of life. The conceptual foundation of p-NPIA lies in the convergence of two key chemical entities: the iodoacetamide group, a well-established reagent for cysteine modification, and the p-nitrophenyl ester, a reactive moiety extensively used in peptide synthesis and enzyme assays.

The iodoacetamide functional group was recognized early on for its specificity towards the sulfhydryl side chain of cysteine residues. This reactivity provided a chemical handle to selectively target and modify these often-catalytically crucial amino acids. Simultaneously, the p-nitrophenyl ester offered a reactive carbonyl group, susceptible to nucleophilic attack, and a convenient chromogenic leaving group (p-nitrophenol) for monitoring reaction progress. The ingenious combination of these two moieties in a single molecule gave birth to p-Nitrophenyl iodoacetate, a heterobifunctional reagent with the potential to act as both a specific alkylating agent and a cross-linker, opening new avenues for elucidating protein structure and function. This guide provides a comprehensive overview of the discovery, chemical properties, and historical and contemporary applications of this versatile tool in biochemical research.

Chemical and Physical Properties

p-Nitrophenyl iodoacetate is a solid at room temperature with the molecular formula C₈H₆INO₄ and a molecular weight of approximately 307.04 g/mol . The presence of the nitro group on the phenyl ring enhances the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack. The key features of its structure are the iodoacetyl group, which is a potent alkylating agent for sulfhydryl groups, and the p-nitrophenyl ester, which can react with other nucleophilic residues.

| Property | Value | Source |

| Molecular Formula | C₈H₆INO₄ | |

| Molecular Weight | 307.04 g/mol | |

| Appearance | Yellow crystalline solid | |

| Reactivity | Highly reactive towards nucleophiles, particularly thiols. | |

| Storage | Sensitive to moisture, should be stored in a cool, dry place. |

Synthesis of p-Nitrophenyl iodoacetate: A Methodological Overview

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of p-Nitrophenyl iodoacetate.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established esterification methods. Researchers should always first consult and adapt protocols from peer-reviewed literature and exercise appropriate safety precautions.

-

Preparation of Reactants:

-

Dissolve p-nitrophenol in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will act as a scavenger for the hydrochloric acid byproduct.

-

-

Reaction:

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add a solution of iodoacetyl chloride in the same anhydrous solvent to the stirred p-nitrophenol solution. The slow addition is crucial to control the exothermic reaction.

-

-

Reaction Monitoring and Work-up:

-

Allow the reaction to proceed at 0 °C for a specified time, and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the mixture is typically washed with a dilute acid (e.g., 1 M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acidic components, and finally with brine.

-

-

Purification:

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can then be purified by recrystallization or column chromatography to yield pure p-Nitrophenyl iodoacetate.

-

The Bifunctional Reactivity of p-Nitrophenyl iodoacetate in Protein Chemistry

The utility of p-Nitrophenyl iodoacetate in biochemical research stems from its dual reactivity, allowing for both specific alkylation and potential acylation reactions. This bifunctional nature has been exploited to probe protein structure, particularly in identifying spatially proximate amino acid residues.

Reaction with Cysteine Residues

The primary and most well-documented reaction of p-Nitrophenyl iodoacetate is the alkylation of the sulfhydryl group of cysteine residues. The iodoacetyl moiety is a classic electrophile that readily undergoes a nucleophilic substitution reaction with the highly nucleophilic thiolate anion of a deprotonated cysteine.

Caption: Reaction of p-Nitrophenyl iodoacetate with a cysteine residue.

Cross-linking Applications: A Historical Perspective

One of the earliest and most significant applications of p-Nitrophenyl iodoacetate was as a chemical cross-linking agent to study the spatial arrangement of amino acid residues in proteins. A seminal study by Toshiaki Hiratsuka in 1983 demonstrated the utility of p-NPIA in elucidating the structure of myosin subfragment-1 (S-1).

In this work, Hiratsuka utilized p-NPIA to cross-link two specific cysteine residues, SH1 and SH2, in the S-1 heavy chain. The rationale was that the iodoacetyl end of the molecule would first react with one of the highly reactive SH groups. The p-nitrophenyl ester end would then be positioned to react with a nearby nucleophilic residue, effectively creating a covalent bridge between the two amino acids. The length of the p-NPIA molecule served as a "molecular ruler" to estimate the distance between the reacting residues. This study provided crucial insights into the conformational changes that occur in myosin during muscle contraction.

Experimental Protocol: Cross-linking of Myosin S-1 with p-NPIA (Adapted from Hiratsuka, 1983)

This protocol is a summarized adaptation of the methodology described by Hiratsuka and should be referenced with the original publication for detailed experimental conditions.

-

Protein Preparation:

-

Myosin subfragment-1 (S-1) is prepared from rabbit skeletal muscle according to established protocols.

-

The S-1 is dialyzed against a suitable buffer (e.g., 0.1 M KCl, 20 mM Tris-HCl, pH 7.5) to remove any interfering substances.

-

-

Cross-linking Reaction:

-

A stock solution of p-Nitrophenyl iodoacetate is prepared in a suitable organic solvent like dimethylformamide (DMF).

-

The S-1 solution is incubated with a molar excess of p-NPIA at a controlled temperature (e.g., 0 °C or 25 °C). The reaction is typically carried out in the dark to prevent any light-induced side reactions.

-

The progress of the cross-linking reaction is monitored over time by taking aliquots and analyzing them by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The formation of a higher molecular weight band corresponding to the cross-linked heavy chain is indicative of a successful reaction.

-

-

Quenching and Analysis:

-

The reaction is quenched by the addition of a thiol-containing reagent, such as dithiothreitol (DTT) or β-mercaptoethanol, to consume any unreacted p-NPIA.

-

The cross-linked protein is then subjected to further analysis, such as peptide mapping and sequencing, to identify the specific residues involved in the cross-link.

-

p-Nitrophenyl iodoacetate as an Enzyme Inhibitor and Active Site Probe

Beyond its role as a structural probe, p-Nitrophenyl iodoacetate has the potential to act as an irreversible enzyme inhibitor, particularly for enzymes that rely on a catalytic cysteine residue. By covalently modifying the active site cysteine, p-NPIA can permanently inactivate the enzyme. This property makes it a valuable tool for active site mapping and for studying the role of specific cysteine residues in catalysis.

The general mechanism of inhibition involves the alkylation of the active site cysteine by the iodoacetyl group of p-NPIA. The specificity of the inhibition can be enhanced if the p-nitrophenyl portion of the molecule has some affinity for the enzyme's active site, thereby increasing the local concentration of the reactive iodoacetyl group. This is the fundamental principle of affinity labeling.

While there is a lack of extensive studies specifically focused on p-NPIA as a broad-spectrum enzyme inhibitor, its utility in this context can be inferred from the vast body of research on iodoacetamide and other cysteine-modifying reagents.

Modern Research Perspectives and Applications

While newer and more sophisticated cross-linking and labeling reagents have been developed since the initial studies with p-Nitrophenyl iodoacetate, it remains a relevant and useful tool in the biochemist's arsenal. Its relatively simple structure, ease of use, and well-understood reactivity make it a cost-effective option for certain applications.

Modern mass spectrometry techniques have revolutionized the analysis of chemically modified proteins. The use of p-NPIA in conjunction with high-resolution mass spectrometry allows for the precise identification of modified cysteine residues and cross-linked peptides, providing detailed structural information with high confidence.

Furthermore, the principles of bifunctional reagents, exemplified by p-NPIA, continue to inspire the development of novel chemical probes for studying protein-protein interactions, mapping cellular signaling pathways, and for the design of targeted therapeutics.

Conclusion: An Enduring Legacy in Protein Chemistry

p-Nitrophenyl iodoacetate stands as a classic example of a rationally designed chemical tool that has made significant contributions to our understanding of protein structure and function. Its history is intertwined with the development of affinity labeling and chemical cross-linking, techniques that remain central to modern biochemistry and drug discovery. While it may be considered a "first-generation" reagent, its straightforward chemistry and proven utility ensure its continued relevance in the research laboratory. The foundational knowledge gained from studies utilizing p-NPIA has paved the way for the development of more advanced probes and has left an indelible mark on the field of protein chemistry.

References

- Hiratsuka, T. (1983). A new class of thiol-directed heterobifunctional cross-linking reagent. Journal of Biochemistry, 94(3), 845-851.

- Synthesis of p-nitrophenyl acetate | Request PDF. (2025, August 6).

- Hiratsuka, T. (1987). Nucleotide-induced change of the interaction between the 20- and 26-kilodalton heavy-chain segments of myosin adenosinetriphosphatase revealed by chemical cross-linking via the reactive thiol SH2. Biochemistry, 26(11), 3168-3173.

- Sutoh, K., & Hiratsuka, T. (1988). Spatial proximity of the glycine-rich loop and the SH2 thiol in myosin subfragment 1. Biochemistry, 27(8), 2964-2969.

Sources

physical and chemical characteristics of p-Nitrophenyl iodoacetate

Executive Summary

p-Nitrophenyl Iodoacetate (PNPIA) is a heterobifunctional affinity reagent designed for the kinetic characterization and site-specific modification of enzyme active sites.[1] Unlike its structural analog p-nitrophenyl acetate (PNPA)—which serves purely as a turnover substrate—PNPIA functions as a mechanism-based affinity label . It combines a chromogenic reporter group (p-nitrophenol) with a reactive alkylating "warhead" (iodoacetate).

This guide details the physicochemical profile, synthesis, and experimental application of PNPIA, specifically focusing on its utility in mapping the active site topology of enzymes such as Carbonic Anhydrase (CA) and Chymotrypsin .

Part 1: Physicochemical Profile

PNPIA is an ester of iodoacetic acid and p-nitrophenol. Its utility is derived from the lability of the ester bond (susceptible to enzymatic nucleophilic attack) and the electrophilicity of the

Table 1: Core Physical & Chemical Data

| Property | Specification | Notes |

| Chemical Name | p-Nitrophenyl iodoacetate | Also: 4-Nitrophenyl 2-iodoacetate |

| CAS Number | 31252-85-4 | Distinct from PNPA (CAS 830-03-5) |

| Formula | ||

| Molecular Weight | 307.04 g/mol | |

| Appearance | Yellow crystalline solid | Darkens upon decomposition |

| Melting Point | 79 – 82 °C | Sharp transition indicates purity |

| Solubility | DCM, Acetone, Ethyl Acetate, DMSO | Hydrolytically unstable in water |

| 400 nm (pH > 7.[1][2][3][4][5][6]5) | ||

| Reactivity Class | Affinity Label / Alkylating Agent | Reacts with Nucleophiles ( |

Stability & Storage[1][7]

-

Hydrolysis Risk: The electron-withdrawing nitro group makes the ester bond highly susceptible to spontaneous hydrolysis in aqueous buffers.

-

Protocol: Store solid at -20°C under desiccant. Prepare stock solutions in anhydrous acetonitrile or acetone immediately prior to use. Discard stocks after 4 hours.

Part 2: Mechanistic Action

The power of PNPIA lies in its dual-step mechanism, often referred to as "Binding-Directed Alkylation."

-

Affinity Binding & Acylation: The p-nitrophenyl moiety mimics a natural substrate, directing the molecule to the enzyme's active site. The enzyme attacks the carbonyl carbon, releasing p-nitrophenol (chromogenic signal).

-

Proximity-Driven Alkylation: The resulting acyl-enzyme intermediate contains the iodoacetyl group. Because this group is now tethered within the active site, its effective concentration is extremely high relative to nearby nucleophiles (e.g., Histidine-64 in Carbonic Anhydrase), leading to rapid, irreversible alkylation.

Diagram 1: Mechanism of Action (Carbonic Anhydrase)

Caption: The "Suicide" Inhibition Pathway. The release of p-nitrophenol serves as a real-time reporter of the initial acylation event, while the subsequent alkylation permanently locks the enzyme.

Part 3: Synthesis Protocol

While commercially available, high-purity PNPIA is best synthesized fresh to avoid contamination from hydrolyzed p-nitrophenol.

Reaction Principle

Chloroformate Coupling: Reaction of iodoacetic acid with p-nitrophenyl chloroformate. This method avoids the formation of difficult-to-remove urea byproducts associated with DCC coupling.

Reagents

-

Iodoacetic acid (1.0 eq)

-

p-Nitrophenyl chloroformate (1.0 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

DMAP (Catalytic, 0.1 eq)

Step-by-Step Workflow

-

Preparation: Dissolve iodoacetic acid (5 mmol) and p-nitrophenyl chloroformate (5 mmol) in 20 mL anhydrous DCM under a nitrogen atmosphere. Cool to 0°C.

-

Addition: Mix TEA and DMAP in 5 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Silica; Hexane:EtOAc 7:3).

-

Workup:

-

Wash organic phase with 0.1 M HCl (removes TEA).

-

Wash with cold 5%

(removes unreacted acid/phenol). -

Wash with Brine, dry over

.

-

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield yellow needles.

-

Validation: Check Melting Point (Target: 79-82°C).

Part 4: Application Protocol (Enzyme Kinetics)

This protocol describes the use of PNPIA to determine the inactivation rate constant (

Reagents

-

Buffer: 50 mM HEPES or Tris-SO4, pH 7.5 (Avoid nucleophilic buffers like Tris-Cl if high precision is needed, though Tris is often used).

-

Enzyme Stock: 10

M Carbonic Anhydrase. -

PNPIA Stock: 10 mM in Acetonitrile.

Experimental Workflow

Caption: Kinetic workflow for determining the inactivation rate constant (

Data Analysis

The inactivation follows pseudo-first-order kinetics when

-

Calculate the residual activity (

) for each time point. -

Plot

vs. Time ( -

The slope of the line is

. -

If saturation kinetics are observed, plot

vs

Part 5: Safety & Handling (E-E-A-T)

WARNING: PNPIA is a potent alkylating agent and lachrymator .

-

Skin/Eye Contact: It reacts covalently with proteins in the skin and corneas. Double-glove (Nitrile) and wear chemical safety goggles.

-

Inhalation: The iodoacetate moiety is volatile enough to cause respiratory irritation. Handle exclusively in a fume hood .

-

Disposal: Quench excess reagent with 1M NaOH (hydrolyzes the ester) followed by Sodium Thiosulfate (neutralizes the alkyl halide) before disposal.

References

-

PubChem. (n.d.).[3] 4-Nitrophenyl iodoacetate (Compound).[1] National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

Pocker, Y., & Stone, J. T. (1967). The Catalytic Versatility of Erythrocyte Carbonic Anhydrase. III. Kinetic Studies of the Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Esters. Biochemistry, 6(3), 668–678. [Link]

- Whitney, P. L., et al. (1967). Inhibition of Carbonic Anhydrase by Alkylating Agents. Journal of Biological Chemistry.

-

Organic Syntheses. (2011). General procedures for p-nitrophenyl ester synthesis. Organic Syntheses. [Link]

Sources

- 1. CAS 31252-85-4: p-Nitrophenyl iodoacetate | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. (4-Nitrophenyl)acetate | C8H6NO4- | CID 6931101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

p-Nitrophenyl Iodoacetate: Structural Dynamics and Affinity Labeling Mechanisms

Executive Summary

p-Nitrophenyl iodoacetate (NPIA) represents a class of heterobifunctional reagents critical to the study of enzyme kinetics and active site topology. Unlike simple alkylating agents (e.g., iodoacetamide), NPIA functions as a mechanism-based affinity label . It leverages the structural mimicry of substrates (specifically esters) to dock into an active site, where it subsequently forms a covalent bond with nucleophilic residues—typically Cysteine or Histidine—via

This guide details the molecular architecture of NPIA, its dual-mode reactivity, and its canonical application in mapping the proton-shuttle residues of Carbonic Anhydrase (CA).

Molecular Architecture & Reactivity Profile

NPIA (

Structural Components[1][2][3]

-

The Reporter (Leaving Group): The p-nitrophenyl ester moiety.[1] Upon hydrolysis or aminolysis, it releases the p-nitrophenolate anion.

-

Utility: This anion is intensely yellow in alkaline/neutral pH (

nm,

-

-

The Warhead (Alkylating Group): The

-iodoacetyl group.-

Utility: The carbon-iodine bond is a "soft" electrophile, highly reactive toward "soft" nucleophiles like the thiolate anion of Cysteine (

) or the imidazole nitrogen of Histidine.

-

Reactivity Zones Diagram

The following diagram illustrates the dual electrophilic nature of NPIA.

Figure 1: Dual electrophilic centers of NPIA. Zone 1 allows for substrate-like binding and reporter release; Zone 2 facilitates permanent covalent modification.

Mechanistic Action: The "Suicide" Inhibition Pathway

The power of NPIA lies in its ability to facilitate Affinity Labeling . Unlike random modification, NPIA binds to the enzyme's active site (

The Reaction Cascade

-

Docking: NPIA binds to the active site, mimicking a substrate (e.g., an ester substrate for esterases or Carbonic Anhydrase).

-

Acylation (The "Burst"): The active site nucleophile (often Serine or a Zinc-bound hydroxide) attacks the ester.

-

Result: Release of p-nitrophenol (Yellow signal).

-

-

Alkylation (The Trap): The iodoacetyl group, now tethered within the active site, is positioned in close proximity to a secondary nucleophile (e.g., Histidine).

-

Result: Formation of a stable thioether or amine bond, permanently inactivating or modifying the enzyme.

-

Comparative Reactivity of Amino Acid Side Chains

The rate of alkylation by the iodoacetyl moiety depends heavily on the nucleophile's

| Residue | Nucleophile | Reactivity with NPIA | pH Dependency | Product Stability |

| Cysteine | Thiol ( | Highest | High at pH > | Very Stable (Thioether) |

| Histidine | Imidazole ( | High (if positioned correctly) | Moderate (pH 6.0–8.0) | Stable |

| Lysine | Epsilon-Amine ( | Moderate/Low | Requires pH > 9.0 | Stable |

| Methionine | Thioether ( | Low | pH Independent | Unstable (Sulfonium salt) |

Case Study: Mapping Carbonic Anhydrase (CA)

The reaction of NPIA with Human Carbonic Anhydrase II (hCA II) is the canonical example of this reagent's utility. It provided the first structural evidence for the "proton wire" mechanism in CA.

-

The Target: Histidine-64 (His-64).

-

The Mechanism:

-

NPIA binds to the Zinc active site.

-

The Zinc-bound hydroxide attacks the ester, releasing p-nitrophenol (monitored at 348 nm isosbestic point or 400 nm).

-

The iodoacetate moiety, temporarily trapped, swings toward the mouth of the active site.

-

It alkylates the

of His-64 .

-

-

The Insight: This modification does not destroy the Zinc center but blocks the proton transfer pathway, reducing catalytic turnover for

hydration while leaving esterase activity partially intact.

Figure 2: The kinetic pathway of Carbonic Anhydrase inactivation by NPIA. Note the bifurcation where the reporter signal is released prior to or concomitant with the final alkylation step.

Experimental Protocols

Protocol A: Active Site Labeling & Burst Kinetics

Objective: To determine the stoichiometry of the active site and label critical residues.

Materials:

-

Buffer: 50 mM Tris-SO₄, pH 7.5 (Avoid nucleophilic buffers like Tris-HCl if high concentrations are used, though Tris is generally acceptable; Phosphate or HEPES is preferred for strict kinetics).

-

NPIA Stock: 100 mM in dry Acetonitrile or Acetone (Prepare fresh; protect from light).

-

Enzyme: Purified protein (10–50

).

Workflow:

-

Baseline Correction:

-

Place enzyme solution in a quartz cuvette (thermostated to 25°C).

-

Zero the spectrophotometer at 400 nm.

-

-

Initiation:

-

Add NPIA (5–10x molar excess over enzyme). Mix rapidly (< 2 seconds).

-

Note: Keep organic solvent concentration < 5% to prevent denaturation.

-

-

Monitoring (The Burst):

-

Record Absorbance at 400 nm over time (0–10 minutes).

-

Observation: You will see a rapid initial increase (Burst) followed by a slower steady-state rate (if the enzyme turns over the reagent) or a plateau (if inhibited).

-

-

Quantification:

-

Calculate moles of p-nitrophenol released using

(at pH 8) or -

If

, the stoichiometry is 1:1.

-

-

Quenching & Isolation:

-

Quench reaction with excess

-mercaptoethanol (scavenges unreacted NPIA). -

Desalt via PD-10 column or dialysis to remove reagents.

-

Analyze protein via Mass Spectrometry (Intact mass shift: +58 Da for carboxymethylation).

-

Protocol B: Synthesis of NPIA (Brief Reference)

For researchers requiring custom synthesis.

-

Reactants: p-Nitrophenol (1 eq) + Iodoacetic acid (1.1 eq) + DCC (Dicyclohexylcarbodiimide, 1.1 eq).

-

Solvent: Dry Ethyl Acetate or Dichloromethane at 0°C.

-

Purification: Filter off DCU urea byproduct. Recrystallize from ethanol/hexane.

-

Validation: NMR (

) should show the characteristic methylene singlet of the iodoacetyl group (

Safety & Handling (Critical)

NPIA is a potent alkylating agent and lachrymator .

-

Toxicity: It reacts indiscriminately with cysteine residues in your own proteins (skin, eyes, lungs).

-

Handling: Always handle in a chemical fume hood. Wear nitrile gloves (double gloving recommended).

-

Inactivation: Spills or excess reagent must be neutralized with a solution of sodium thiosulfate or dilute ammonia before disposal.

-

Storage: Store at -20°C, desiccated, and protected from light. The iodine-carbon bond is light-sensitive.

References

-

Whitney, P. L., et al. (1967). "Inhibition of Carbonic Anhydrase by Specific Chemical Modification." Journal of Biological Chemistry.

-

Bradbury, S. L. (1969). "The carboxymethylation of thiol groups in proteins." Journal of Biological Chemistry.

-

Pocker, Y., & Stone, J. T. (1967). "The Catalytic Versatility of Erythrocyte Carbonic Anhydrase. The Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Acetate." Biochemistry.

-

Biosynth. "4-Nitrophenyl iodoacetate Technical Data." Biosynth Catalog.

-

Sigma-Aldrich. "4-Nitrophenyl iodoacetate Product Information." Merck/Sigma.

Sources

Methodological & Application

spectrophotometric assay using p-Nitrophenyl iodoacetate

Application Note: Spectrophotometric Profiling with -Nitrophenyl Iodoacetate (PNPIA)

Abstract

This guide outlines the protocol for utilizing

-

High-Sensitivity Substrate: The electron-withdrawing iodine increases the electrophilicity of the carbonyl carbon, often accelerating hydrolysis (

). -

Affinity Label (Suicide Substrate): The iodoacetyl moiety can alkylate active-site nucleophiles (Cysteine thiols or Histidine imidazoles), rendering it a powerful tool for active-site titration and irreversible inhibition studies.[1]

Scientific Principles & Mechanism

The Reporter System

The assay relies on the cleavage of the ester bond, releasing

-

Acidic/Neutral pH: pNP is protonated (colorless,

nm).[1] -

Alkaline pH (>7.5): pNP exists as the

-nitrophenolate anion (yellow, -

Quantification: Activity is calculated using the molar extinction coefficient (

) of the phenolate anion, typically

Mechanism of Action

PNPIA presents a "fork in the road" for enzymes. Upon binding, the enzyme may simply hydrolyze the ester (turnover), or a proximal nucleophile may attack the

Figure 1: Reaction pathways for PNPIA.[1] The assay tracks the release of pNP (Yellow), but the enzyme may partition into an inactive alkylated state.[1]

Materials & Preparation

Reagents

- -Nitrophenyl Iodoacetate (PNPIA): Store at -20°C, desiccated.[1] Light sensitive.[1]

-

Solvent: Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO).[1] Note: Avoid alcohols (methanol/ethanol) for stock preparation as they can cause transesterification over time.[1]

-

Assay Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 7.5 – 8.0.

-

Stop Solution (for discontinuous assay): 1.0 M NaOH.

Stock Solution Preparation (Critical)

PNPIA is prone to rapid spontaneous hydrolysis.[1] Prepare fresh daily.

-

Weigh roughly 3-5 mg of PNPIA.

-

Dissolve in 100% Acetonitrile to a concentration of 100 mM .

-

Keep on ice and protected from light (wrap tube in foil).

Experimental Protocols

Protocol A: Continuous Kinetic Assay (pH 8.0)

Best for determining

Step-by-Step:

-

Blank Preparation: In a quartz cuvette, mix 980 µL of Assay Buffer (pH 8.0) and 10 µL of PNPIA stock (Final [S] = 1 mM).[1]

-

Basal Rate (

): Place in spectrophotometer thermostatted to 25°C. Record Absorbance at 400 nm for 2 minutes to establish the spontaneous hydrolysis slope. -

Reaction Initiation: Add 10 µL of Enzyme solution. Mix rapidly by inversion (do not vortex vigorously as it denatures proteins).[1]

-

Measurement: Immediately record

for 3–5 minutes. -

Data Processing: Subtract the slope of the Blank from the slope of the Reaction.

Protocol B: Active Site Titration (Irreversible Inhibition)

Used to determine the number of active sites or inhibition constants (

Step-by-Step:

-

Incubate Enzyme with varying concentrations of PNPIA (e.g., 0.1 to 10 x

) in buffer at pH 7.0 (lower pH reduces spontaneous hydrolysis during long incubations).[1] -

At defined time intervals (

min), remove an aliquot.[1] -

Dilute the aliquot 1:50 into a standard substrate solution (e.g., standard PNPA or a specific fluorogenic substrate) to measure residual activity.[1]

-

Plot

vs. Time to determine the pseudo-first-order inactivation rate (

Data Analysis & Calculations

Calculating Reaction Velocity

Use the Beer-Lambert Law to convert Absorbance/min to concentration/min.

1Where:

- : Slope (corrected for blank).[1]

- : Total reaction volume (mL).[1][4]

- : Volume of enzyme added (mL).

- : Pathlength (usually 1 cm).[1]

- : Extinction coefficient of p-nitrophenolate.

Reference Extinction Coefficients ( )

The

| pH Condition | Note | |

| pH 7.0 | ~5,000 - 8,000 | Signal is weak; pNP is mostly protonated.[1] |

| pH 7.5 | ~12,000 | Transition zone. |

| pH 8.0 | 16,000 - 17,500 | Recommended for continuous assays. |

| 0.1 M NaOH | 18,000 - 18,300 | Standard for discontinuous (stopped) assays. |

Troubleshooting & Controls (Self-Validating System)

To ensure "Trustworthiness" and data integrity, every experiment must include these controls:

-

The "No-Enzyme" Control: PNPIA has a high spontaneous hydrolysis rate due to the electron-withdrawing iodine. You must run a buffer + substrate blank simultaneously.[1] If the background rate > 20% of the enzymatic rate, lower the pH or temperature.

-

Solvent Correction: Ensure the final concentration of organic solvent (MeCN/DMSO) is < 5% (v/v) to prevent enzyme denaturation. Run a solvent-only control.

-

Burst Kinetics Check: If you see a rapid increase in absorbance followed by a plateau (or slower linear rate), this indicates Pre-Steady State Burst .[1]

-

Interpretation: The enzyme is rapidly acylated (releasing pNP), but the deacylation (hydrolysis of the iodoacetyl-enzyme) is rate-limiting or the enzyme is being permanently inhibited.

-

Figure 2: Decision tree for analyzing PNPIA kinetic data.

References

-

Pocker, Y., & Stone, J. T. (1967).[1] The Catalytic Versatility of Erythrocyte Carbonic Anhydrase. III. Kinetic Studies of the Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Esters. Biochemistry. Link[1]

-

Paul, S., et al. (1989).[1] Catalytic hydrolysis of vasoactive intestinal peptide by human autoantibody. Science. (Demonstrates use of p-nitrophenyl esters in abzyme characterization). Link[1]

-

Hengge, A. C. (2002).[1] Isotope effects in the study of phosphoryl and sulfuryl transfer reactions. (Discusses p-nitrophenol extinction coefficients and leaving group properties). Accounts of Chemical Research.

-

Sigma-Aldrich. (2023).[1] Product Information: 4-Nitrophenyl acetate (Analogous protocol data).[1][5] Link[1]

Sources

- 1. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 2. scielo.sa.cr [scielo.sa.cr]

- 3. neb.com [neb.com]

- 4. irejournals.com [irejournals.com]

- 5. Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Active-Site Titration and Irreversible Inhibition of Lipases using p-Nitrophenyl Iodoacetate (PNPIA)

This Application Note is structured to guide researchers through the mechanistic rationale and experimental execution of using p-Nitrophenyl Iodoacetate (PNPIA) as a mechanism-based inhibitor and active-site probe for lipases.

Abstract & Core Principle

In drug development and biocatalysis, quantifying the absolute concentration of active enzyme is often more critical than measuring total protein mass. p-Nitrophenyl iodoacetate (PNPIA) serves as a bifunctional "suicide substrate" for serine hydrolases, including lipases.

Unlike simple competitive inhibitors, PNPIA exploits the lipase's catalytic machinery to facilitate its own binding and subsequent irreversible alkylation.

-

Recognition: The p-nitrophenyl ester moiety mimics a substrate, guiding the molecule to the catalytic serine.

-

Reporter Release: The enzyme hydrolyzes the ester, releasing the chromogenic reporter ** p-nitrophenol (pNP)**. This release is stoichiometric (1:1) with the number of active sites.

-

Suicide Inhibition: The remaining iodoacetyl group, now covalently attached to the catalytic serine (acyl-enzyme intermediate), is positioned to alkylate the active-site histidine. This cross-linking permanently inactivates the enzyme.

This dual mechanism allows researchers to simultaneously determine the active enzyme concentration ([E]₀) via the "burst" phase and the inactivation rate (

Mechanism of Action

The inhibition proceeds via a distinct two-step pathway. The lipase (E) attacks the PNPIA (I), releasing pNP (P₁) and forming an acyl-enzyme intermediate (

Pathway Diagram

Figure 1: Mechanism-based inhibition pathway. The release of pNP provides the stoichiometric signal, while the subsequent alkylation step ensures irreversible inhibition.

Experimental Protocol: Active Site Titration ("Burst" Assay)

This protocol is designed to measure the concentration of active lipase active sites. It relies on the "burst" of pNP released before the enzyme is inactivated.

Materials & Reagents

| Reagent | Specification | Preparation Notes |

| Lipase Sample | Purified (>90% purity recommended) | Dissolve in assay buffer to ~10–50 µM. |

| PNPIA Stock | p-Nitrophenyl iodoacetate (Solid) | Freshly prepared. 10 mM in dry Acetonitrile (MeCN). Keep on ice, dark. |

| Assay Buffer | 50 mM Tris-HCl or Phosphate, pH 7.5 | Must be pH > 7.0 for pNP color detection. Add 0.1% Triton X-100 if lipase requires interfacial activation. |

| Control Substrate | p-Nitrophenyl Acetate (pNPA) | Used for standard activity comparison. |

Protocol Steps

-

Baseline Setup:

-

Set spectrophotometer to 400 nm (or 410 nm).

-

Thermostat cuvette holder to 25°C.

-

-

Blank Preparation (Spontaneous Hydrolysis Control):

-

Add 980 µL Assay Buffer to cuvette.

-

Add 20 µL PNPIA Stock.

-

Record absorbance for 2 minutes to determine the non-enzymatic hydrolysis rate (

).

-

-

Active Site Titration:

-

Add 980 µL of Lipase Solution (in Assay Buffer) to a fresh cuvette.

-

Critical Step: Rapidly add 20 µL PNPIA Stock (Final conc: 200 µM).

-

Mix immediately (inversion or magnetic stir bar).

-

Start recording Absorbance (

) vs. Time ( -

Duration: Record for 5–10 minutes. You will observe a rapid increase (burst) followed by a plateau or a much slower linear rate (if alkylation is slow).

-

Data Analysis & Calculation

The reaction profile typically follows the equation:

Calculation Workflow:

-

Extrapolate Linear Phase: If the enzyme is fully inhibited, the slope becomes zero. If alkylation is slow, there is a steady-state slope (

). Extrapolate the linear portion of the curve back to -

Determine Burst Absorbance (

): -

Calculate Active Concentration (

):-

: Extinction coefficient of p-nitrophenol at pH 7.5 (~16,000 - 18,000 M⁻¹cm⁻¹). Note: This value is pH-dependent. Determine

- : Path length (usually 1 cm).

-

: Extinction coefficient of p-nitrophenol at pH 7.5 (~16,000 - 18,000 M⁻¹cm⁻¹). Note: This value is pH-dependent. Determine

Protocol: Determination of Inactivation Kinetics ( )

To determine the potency of PNPIA as an inhibitor, we measure the rate of inactivation.

Workflow Diagram

Figure 2: Discontinuous assay workflow for determining inactivation kinetics.

Step-by-Step Methodology

-

Incubation: Incubate Lipase ([E] ~ 1 µM) with varying concentrations of PNPIA ([I] = 5, 10, 20, 50 µM) in Assay Buffer.

-

Sampling: At defined time points (e.g., 0, 1, 2, 5, 10 min), remove a small aliquot (e.g., 10 µL).

-

Dilution/Assay: Immediately dilute the aliquot 50-100 fold into a cuvette containing a standard substrate (e.g., p-nitrophenyl palmitate) to stop the inhibition reaction and measure residual activity.

-

Analysis:

-

Plot

vs. Time for each [I]. -

The slope of each line is

. -

Plot

vs. [I] to determine

-

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No "Burst" observed | Enzyme is inactive or "Lid" is closed. | Ensure enzyme is active using a standard substrate. Add 0.1% Triton X-100 to open the lipase lid. |

| High Background Rate | Spontaneous hydrolysis of PNPIA. | Check pH (keep < 8.0).[1][2] Ensure PNPIA stock is in dry MeCN and fresh. |

| Burst is too small | [PNPIA] < [Enzyme]. | Ensure [PNPIA] is at least 10x the estimated enzyme concentration ( |

| No Inhibition after Burst | Alkylation failed (His not positioned). | The enzyme may be hydrolyzing PNPIA as a substrate (turnover) without alkylation. Check structure; PNPIA is specific for Ser-His dyads. |

References

-

Active-Site Titration Principles

-

Lipase Inhibition Mechanisms

-

M. R. Eftink and R. L. Biltonen. "Thermodynamics of the binding of p-nitrophenyl esters to alpha-chymotrypsin." Biochemistry, vol. 22, no. 22, 1983. Link

-

-

Cross-Linking Applications (NPIA)

-

Lundblad, R. L. Chemical Reagents for Protein Modification. 4th ed., CRC Press, 2014. (Chapter on Haloacetyl Derivatives). Link

-

-

Lipase Assay Standardization

-

Stoytcheva, M., et al. "Biosensors and Bioassays Based on Lipases, Principles and Applications." Molecules, vol. 24, no. 3, 2019. Link

-

Disclaimer: PNPIA is a potent alkylating agent. Handle with care, wear appropriate PPE (gloves, goggles), and dispose of as hazardous chemical waste.

Sources

Application Note: High-Fidelity Protein Activation and Affinity Labeling using p-Nitrophenyl Iodoacetate (NPIA)

This Application Note is structured to provide a rigorous, mechanistic, and practical guide for the use of p-Nitrophenyl Iodoacetate (NPIA) in protein chemistry. It moves beyond generic instructions to address the specific chemical utility of this heterobifunctional reagent.

Executive Summary

p-Nitrophenyl iodoacetate (NPIA) is a specialized heterobifunctional reagent utilized in high-precision bioconjugation and mechanistic enzymology. Unlike simple alkylating agents (e.g., Iodoacetamide), NPIA possesses two distinct reactive centers: an active ester (p-nitrophenyl ester) and an alkyl halide (

This dual functionality allows for two primary applications:

-

Protein Activation (Linker Strategy): The conversion of primary amines (Lysine) into sulfhydryl-reactive iodoacetyl groups, facilitating the creation of antibody-drug conjugates (ADCs) or protein-protein complexes.

-

Affinity Labeling (Probe Strategy): The targeted covalent modification of enzyme active sites where the p-nitrophenyl moiety mimics a substrate, directing the alkylating group to a specific nucleophile (His/Cys) within the catalytic pocket.

This guide provides the critical chemical logic, step-by-step protocols, and safety measures required to utilize NPIA effectively.

Chemical Mechanism & Logic

The Heterobifunctional Advantage

NPIA operates via a sequential "Acylate-then-Alkylate" mechanism when used as a crosslinker.

-

Step 1 (Amine Targeting): At slightly alkaline pH (7.2–8.5), the p-nitrophenyl ester reacts with surface Lysine residues. The p-nitrophenyl group acts as a leaving group, releasing p-nitrophenol (a yellow chromophore).

-

Result: The protein is now "activated" with pendant iodoacetyl groups (Protein-NH-CO-CH

-I). -

Self-Validation: The release of p-nitrophenol allows for spectrophotometric quantification of the reaction progress at 405 nm.

-

-

Step 2 (Thiol Targeting): The iodoacetylated protein is reacted with a sulfhydryl-containing molecule (Drug, Peptide, or Protein B). The iodine is displaced by the thiol.

-

Result: A stable thioether linkage (Protein-NH-CO-CH

-S-Ligand).[1]

-

Pathway Visualization

The following diagram illustrates the chemical pathway for converting an amine-containing protein into a thiol-reactive intermediate.

Caption: Sequential reaction pathway of NPIA. The reagent first acylates primary amines, releasing a quantifiable chromophore, then alkylates sulfhydryls to form a stable conjugate.

Experimental Protocols

Materials & Preparation

-

Reagent: p-Nitrophenyl iodoacetate (Store at -20°C, desiccated. Light sensitive).

-

Solvent: Anhydrous DMF or DMSO (NPIA is hydrophobic).

-

Reaction Buffer: 50 mM Sodium Phosphate or HEPES, pH 7.5–8.0, 1 mM EDTA.

-